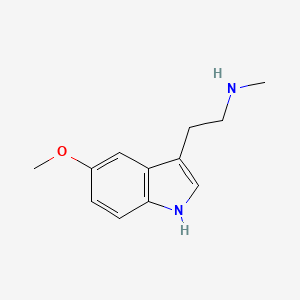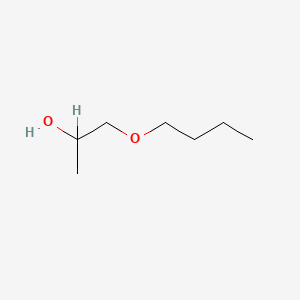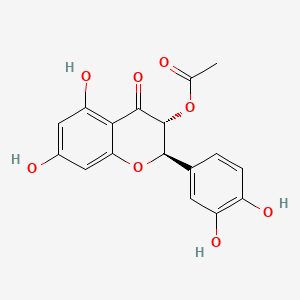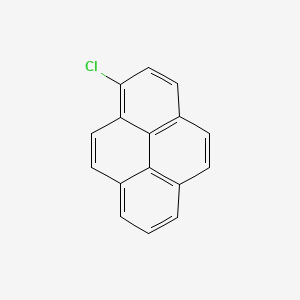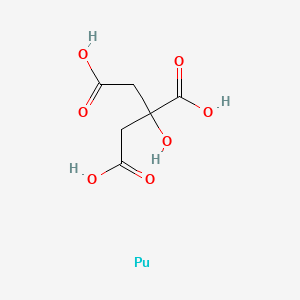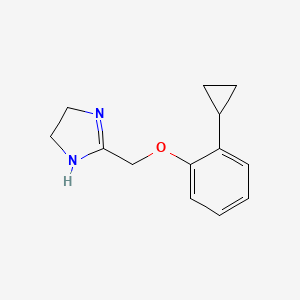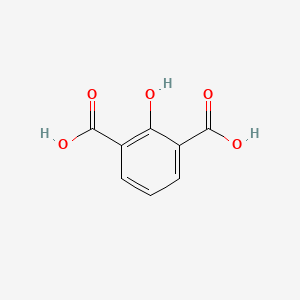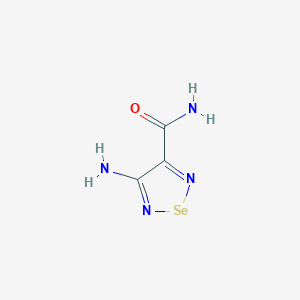
4-Amino-1,2,5-selenadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC-84963 involves the formation of the selenadiazole ring. One common method includes the reaction of appropriate amines with selenium dioxide under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the selenadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
NSC-84963 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and carboxamide groups in NSC-84963 can participate in substitution reactions, often using halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NSC-84963 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenadiazole derivatives.
Biology: The compound’s antibacterial properties make it a valuable tool in studying bacterial resistance and developing new antibiotics.
Medicine: NSC-84963’s cytotoxic properties are being explored for potential use in cancer treatment.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The antibacterial activity of NSC-84963 is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, NSC-84963 disrupts cell wall formation, leading to bacterial cell death .
Comparison with Similar Compounds
NSC-84963 is unique among selenadiazole derivatives due to its specific antibacterial activity and cytotoxic properties. Similar compounds include:
4-amino-1,2,5-thiadiazole-3-carboxamide: A thiadiazole derivative with similar structural features but different biological activities.
4-amino-1,2,5-oxadiazole-3-carboxamide: An oxadiazole derivative with distinct chemical and biological properties.
Compared to these compounds, NSC-84963 exhibits a unique combination of antibacterial and cytotoxic activities, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
7722-06-7 |
|---|---|
Molecular Formula |
C3H4N4OSe |
Molecular Weight |
191.06 g/mol |
IUPAC Name |
4-amino-1,2,5-selenadiazole-3-carboxamide |
InChI |
InChI=1S/C3H4N4OSe/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8) |
InChI Key |
MTHSSXGAJGDHBL-UHFFFAOYSA-N |
SMILES |
C1(=N[Se]N=C1N)C(=O)N |
Canonical SMILES |
C1(=N[Se]N=C1N)C(=O)N |
Key on ui other cas no. |
7722-06-7 |
Synonyms |
NSC 84963 NSC-84963 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


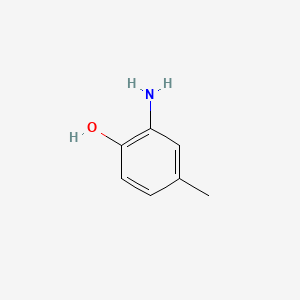
![Dibenzo[a,c]phenazine](/img/structure/B1222753.png)

